m-Anisidine

Description

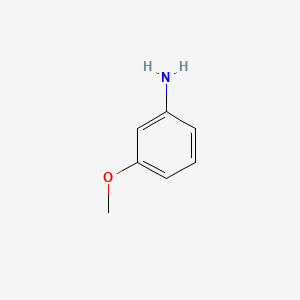

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBZRJODKRCREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO, Array | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104350-19-8 | |

| Record name | Benzenamine, 3-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104350-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024529 | |

| Record name | 3-Methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID. | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

484 °F at 760 mmHg (NTP, 1992), 251 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³ | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale yellow, oily liquid | |

CAS No. |

536-90-3 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Anisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA144KX2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

30 to 34 °F (NTP, 1992), -1 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to m-Anisidine: Properties, Synthesis, and Applications in Modern Research

This guide provides an in-depth exploration of m-Anisidine (3-methoxyaniline), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and practical applications. Herein, we delve into its fundamental properties, synthesis, reactivity, and its significant role as a building block in various industries, with a particular focus on its applications in the pharmaceutical sector.

Core Characteristics and Physicochemical Properties of this compound

This compound, systematically named 3-methoxyaniline, is an aromatic organic compound. It is one of three isomers of anisidine, distinguished by the meta-position of the amino group relative to the methoxy group on the benzene ring.[1] Commercial preparations of this compound typically appear as a clear, light yellow to amber-colored liquid, which may darken to brown upon exposure to air due to oxidation.[1]

Key Identifiers and Molecular Properties:

| Property | Value | Source(s) |

| CAS Number | 536-90-3 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [2] |

| IUPAC Name | 3-Methoxyaniline | [1] |

| Synonyms | m-Aminoanisole, 3-Aminoanisole, 3-Methoxybenzenamine | [3] |

Physicochemical Data:

| Property | Value | Source(s) |

| Appearance | Pale yellow oily liquid | [1] |

| Melting Point | < 0 °C | [1] |

| Boiling Point | 251 °C | [1] |

| Density | 1.096 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.581 | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene, and dilute acids. | [4][5] |

| pKa | 4.23 (at 25 °C) | [4] |

Synthesis of this compound: A Laboratory-Scale Protocol

The synthesis of this compound is most commonly achieved through the reduction of m-nitroanisole. The following protocol is a well-established method for its preparation in a laboratory setting.[6]

Synthesis Workflow

The synthesis involves a two-step process starting from m-nitrophenol: methylation of the hydroxyl group followed by the reduction of the nitro group.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol details the reduction of m-nitroanisole using iron filings in the presence of hydrochloric acid.

Materials:

-

m-Nitroanisole (0.23 mole)

-

Methanol (110 mL)

-

Concentrated Hydrochloric Acid (7.5 mL)

-

Iron Filings (0.75 gram atom)

-

Sodium Hydroxide (for basification)

-

Diethyl Ether (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-nitroanisole, methanol, and concentrated hydrochloric acid.

-

Heat the mixture to boiling with continuous stirring.

-

Add the iron filings in small portions over a period of one hour to control the exothermic reaction.

-

Continue refluxing and stirring for an additional five hours after the final addition of iron filings.

-

After the reaction is complete, make the mixture strongly alkaline with a concentrated solution of sodium hydroxide.

-

Perform steam distillation to separate the product. Collect the initial methanol distillate separately.

-

Extract the remaining aqueous distillate with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

The final product, this compound, can be further purified by vacuum distillation.[6]

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is primarily dictated by the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group imparts nucleophilic character and allows for diazotization, while the methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution.[4]

Diazotization and the Sandmeyer Reaction

A cornerstone of this compound's utility in synthesis is its ability to undergo diazotization. The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] This intermediate is highly versatile and can be converted into a wide array of functional groups through the Sandmeyer reaction, which utilizes copper(I) salts as catalysts.[2]

Caption: Diazotization of this compound followed by Sandmeyer reactions.

The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2]

Applications in Pharmaceutical and Chemical Industries

This compound is a valuable intermediate in the synthesis of a variety of organic compounds, from dyes to pharmaceuticals.[4]

Role in Drug Development

The methoxyaniline scaffold is a common feature in many biologically active molecules. Notably, derivatives of anisidine are used in the synthesis of potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[7] For example, 5-(ethylsulfonyl)-2-methoxyaniline, a related compound, is a crucial fragment for a number of potent VEGFR-2 inhibitors.[7] The synthesis of such complex molecules often leverages the reactivity of the anisidine core.

Other reported pharmaceutical applications include its use in the synthesis of:

-

N-substituted-3-chloro-2-azetidinones, which have potential as anthelmintic agents.[8]

-

Indoles, via rhodium-catalyzed reactions.[8]

-

Benzimidazoles, through copper-catalyzed synthesis.[8]

Other Industrial Applications

Beyond pharmaceuticals, this compound is utilized in:

-

Azo Dyes: It serves as a common precursor for the synthesis of azo dyes.[4]

-

Corrosion Inhibition: It has been employed as a corrosion inhibitor for metals such as aluminum and copper in acidic environments.[4]

-

Organic Photosensitive Materials: It is used in the production of materials for photosensitive applications.[4]

Analytical Characterization

For quality control and research purposes, the identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Spectroscopic Data

¹H NMR (in CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons, the methoxy group, and the amino group. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. A representative set of data is provided below.[9]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.03 | m |

| Aromatic-H | 6.30 | m |

| Aromatic-H | 6.24 | m |

| Aromatic-H | 6.21 | m |

| -OCH₃ | 3.72 | s |

| -NH₂ | 3.59 | br s |

¹³C NMR (in CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.[10]

| Assignment | Chemical Shift (δ, ppm) |

| C-O | ~160 |

| C-N | ~148 |

| Aromatic C-H | ~100 - 130 |

| -OCH₃ | ~55 |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and quantifying any impurities. A typical impurity in ortho-anisidine is aniline, ortho-chloroanisole and ortho-chloroaniline, and similar impurities could be expected in this compound depending on the synthetic route.[11]

Illustrative HPLC Method: A reverse-phase HPLC method can be employed for the analysis of anisidines.[8][12]

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid.[12]

-

Detection: UV detection at a wavelength of 254 nm is commonly used.[8]

-

Flow Rate: Typically around 1.0 mL/min.

This method can be adapted and validated for the specific purpose of assessing the purity of this compound and identifying potential process-related impurities or degradation products.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[13]

-

Irritation: It can cause skin and eye irritation.[13]

-

Organ Effects: May cause damage to organs through prolonged or repeated exposure. There is also a risk of methemoglobinemia.[3][13]

-

Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[13]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

It is light-sensitive and should be stored protected from light.[13]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13]

Conclusion

This compound is a chemical of significant industrial and academic importance. Its versatile reactivity, particularly the ability of its amino group to undergo diazotization, makes it a valuable precursor in the synthesis of a wide range of compounds. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the creation of novel and complex molecules, including potentially life-saving pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. BJOC - Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]

- 8. cdc.gov [cdc.gov]

- 9. This compound(536-90-3) 1H NMR [m.chemicalbook.com]

- 10. This compound(536-90-3) 13C NMR [m.chemicalbook.com]

- 11. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Separation of N-Methyl-m-anisidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Role of m-Anisidine in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Reactivity of m-Anisidine

This compound (IUPAC name: 3-Methoxyaniline) is an aromatic organic compound that holds a significant position as a versatile intermediate in the fine chemical industry.[1] With the chemical formula C₇H₉NO, it is one of three isomers of methoxy-substituted aniline.[2] Structurally, it is an aniline derivative where a methoxy group is substituted at the meta position of the benzene ring.[3] This substitution pattern governs its unique electronic properties and reactivity, making it a crucial building block in the synthesis of pharmaceuticals, high-performance azo dyes, and specialty chemicals.[1][4][5] Its applications range from being a precursor for analgesics and antipyretics to a component in corrosion inhibitors for metals in acidic environments.[4][6][7] This guide provides a detailed exploration of its physicochemical properties, core reactivity, and practical applications for professionals in research and drug development.

Core Physicochemical and Spectroscopic Properties

This compound is typically a pale yellow or amber-colored oily liquid at room temperature, though commercial samples may appear brown due to air oxidation.[2][3] Like other anilines, it possesses a characteristic fishy odor.[6][8] The compound is sensitive to prolonged exposure to air and light, which necessitates proper storage to maintain its purity.[6][8][9]

Quantitative Data Summary

For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-Methoxyaniline | [2] |

| CAS Number | 536-90-3 | [2] |

| Molecular Formula | C₇H₉NO | [2][10] |

| Molar Mass | 123.15 g·mol⁻¹ | [2][11] |

| Appearance | Pale yellow to amber oily liquid | [2][3] |

| Melting Point | < 0 °C to -1 °C | [2][8][11] |

| Boiling Point | 251 °C at 760 mmHg | [2][8][9] |

| Density | 1.096 g/mL at 20-25 °C | [2][11] |

| Refractive Index (n²⁰/D) | 1.5794 - 1.581 | [2][11] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, and dilute acids. | [1][2][6] |

| Flash Point | >122 °C | [2] |

| Autoignition Temperature | 515 °C | [2] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra, including the gas-phase infrared (IR) spectrum, which is invaluable for confirming the presence of key functional groups.[10] Additionally, 13C NMR data is available for confirming the carbon skeleton of the molecule.[12]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the electron-donating amino (-NH₂) group and the electron-donating methoxy (-OCH₃) group. This dual activation makes the aromatic ring highly susceptible to electrophilic attack and imparts strong nucleophilicity to the amino group.

Reactions of the Amino Group: Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom makes this compound a nucleophile and a weak base. The methoxy group, being electron-donating, slightly increases the electron density on the ring and the amino group, making this compound a slightly stronger base than aniline.[1] It readily reacts with acids to form ammonium salts.[6]

Acylation of the amino group is a fundamental transformation, often used as a protective strategy in multi-step syntheses. The reaction with agents like acetic anhydride proceeds readily to form the corresponding amide, N-(3-methoxyphenyl)acetamide. This protection is crucial as it moderates the activating effect of the amino group and prevents unwanted side reactions, such as oxidation, during subsequent electrophilic substitutions.

Illustrative Experimental Protocol: Acetylation of this compound

The following protocol is based on a general procedure for the acetylation of aromatic amines.[1]

-

Setup: In a dry reaction flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and pyridine (0.6 eq) in dichloromethane (DCM) to a concentration of 0.7 M.

-

Reaction: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the cold solution.

-

Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by adding water (2 mL per mmol of this compound). Extract the mixture with DCM (3 x 5 mL/mmol).

-

Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography.[1]

Workflow for Acylation of this compound

Figure 1: General Workflow for this compound Acylation

The conversion of this compound's primary aromatic amino group into a diazonium salt is one of its most important reactions.[1] This is achieved by treating it with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C).[13][14]

The resulting m-methoxybenzenediazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, including halides (Sandmeyer reaction), fluoride (Schiemann reaction), cyanide, and hydroxyl groups.[15] Furthermore, diazonium salts are weak electrophiles and can react with activated aromatic compounds in electrophilic substitution reactions known as azo coupling, which is the basis for the synthesis of a vast array of azo dyes.[14]

Mechanism of Diazotization

The reaction proceeds through several key steps:

-

Formation of nitrous acid from NaNO₂ and HCl.

-

Protonation of nitrous acid and subsequent loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic attack of the amino group of this compound on the nitrosonium ion.

-

A series of proton transfers and tautomerization steps.

-

Elimination of a water molecule to form the stable aryl diazonium ion.[13][14]

Reaction Mechanism: Diazotization of this compound

Figure 2: Mechanism of this compound Diazotization

Electrophilic Aromatic Substitution

The benzene ring of this compound is highly activated towards electrophilic substitution due to the strong electron-donating resonance effects of both the amino and methoxy groups. Both are ortho, para-directing substituents.

-

-NH₂ group directs to: positions 2, 4, 6

-

-OCH₃ group directs to: positions 2, 4, 6

The positions ortho and para to the strongly activating amino group (positions 2, 4, and 6) are doubly activated. This makes this compound highly reactive, and reactions like bromination can proceed rapidly, sometimes leading to poly-substituted products.[6][8] For instance, the formation of a significant amount of dibromo product upon bromination is attributed to these two doubly activated positions.[6][8]

Applications in Advanced Synthesis

The unique reactivity of this compound makes it a precursor for a variety of complex molecules in medicinal and materials chemistry.

-

Heterocycle Synthesis: It is used in rhodium-catalyzed synthesis of indoles and copper-catalyzed synthesis of benzimidazoles.[6]

-

Pharmaceutical Building Block: It is a key starting material for N-substituted-3-chloro-2-azetidinones, which have been investigated as potential anthelmintic agents.[6]

-

Dye and Pigment Production: It is a common raw material for producing azocalix[16]arene dyes and other advanced azo dyes used in the textile and coatings industries.[1][5][6]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is harmful if swallowed and toxic in contact with skin. It may cause irritation to the skin, eyes, and respiratory system.[17]

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[17] Personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat, is mandatory.[16][18] Avoid inhalation of vapors or mists.[16]

-

Storage: Store in tightly closed containers in a cool, dark, and dry place away from direct sunlight.[8][18] It should be stored separately from incompatible materials.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6][8][16] Contact with these substances can lead to vigorous or exothermic reactions.

-

Disposal: Waste material is considered hazardous and must be disposed of through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[16] Discharge into the environment must be avoided as it is very toxic to aquatic life with long-lasting effects.[16]

Conclusion

This compound is a cornerstone intermediate whose value is derived from the versatile reactivity of its functional groups. The nucleophilic amino group allows for straightforward derivatization through acylation and diazotization, the latter opening a gateway to a vast landscape of subsequent chemical transformations. Simultaneously, the highly activated aromatic ring provides a platform for constructing complex molecular architectures via electrophilic substitution. For researchers in drug development and materials science, a thorough understanding of these properties is essential for leveraging this compound's full synthetic potential while ensuring safe and responsible handling in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 6. This compound | 536-90-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound CAS#: 536-90-3 [m.chemicalbook.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Benzenamine, 3-methoxy- [webbook.nist.gov]

- 11. This compound 3-Methoxyaniline [sigmaaldrich.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound, or 3-Methoxyaniline. 间茴香胺 3-氨基茴香醚 NMR [orgspectroscopyint.blogspot.com]

- 13. byjus.com [byjus.com]

- 14. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 15. Diazotisation [organic-chemistry.org]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. lobachemie.com [lobachemie.com]

- 18. chemicalbook.com [chemicalbook.com]

m-Anisidine solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of m-Anisidine for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (3-methoxyaniline) is a pivotal chemical intermediate in the synthesis of a wide array of high-value molecules, including azo dyes, pharmaceuticals, and corrosion inhibitors.[1][2] Its utility in these applications is fundamentally governed by its physicochemical properties, most notably its solubility profile in aqueous and organic media. A comprehensive understanding of this compound's solubility is therefore critical for process optimization, formulation development, and ensuring reaction efficiency and product purity. This guide provides an in-depth analysis of the solubility of this compound in water and common organic solvents, grounded in established physicochemical principles and experimental data. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals who handle this versatile compound.

Physicochemical Characteristics of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound (C₇H₉NO) is a monosubstituted aniline featuring a methoxy (-OCH₃) group at the meta position of the benzene ring. This structure imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity.

Key physicochemical parameters are summarized below:

| Property | Value | Source(s) |

| Molecular Weight | 123.15 g/mol | [3][4] |

| Appearance | Pale yellow to amber oily liquid | [3][4] |

| Melting Point | -1 to 1 °C | [3][5] |

| Boiling Point | ~251 °C | [3][4] |

| Density | 1.096 g/mL at 25 °C | [3] |

| pKa (conjugate acid) | 4.23 - 4.24 at 25 °C | [3][5][6] |

| LogP (octanol-water) | 0.93 - 0.95 | [3][7][8] |

The pKa value of 4.23 indicates that this compound is a weak base.[3][5][7] Below this pH, the amino group will be predominantly protonated (-NH₃⁺), forming a more polar, water-soluble salt. The LogP value of ~0.93 suggests a moderate degree of lipophilicity, predicting preferential solubility in organic solvents over water, yet not to an extreme degree.[3][7]

Solubility in Water

The solubility of this compound in water is a subject of conflicting reports in the literature, highlighting the importance of empirical verification in a laboratory setting. While many sources describe it qualitatively as "insoluble" or "slightly soluble," quantitative data varies significantly.[2][3][6][7][9]

Table of Reported Water Solubility Values:

| Solubility Value | Temperature | Source(s) |

| < 1 mg/mL | 19 °C (66 °F) | [3][5][6][10] |

| 18 g/L (18 mg/mL) | 25 °C (implied) | [3][5] |

| 20 g/L (20 mg/mL) | 20 °C | [11] |

Causality Behind Observations:

The low solubility can be attributed to the dominant hydrophobic character of the benzene ring. While the amino (-NH₂) and methoxy (-OCH₃) groups can participate in hydrogen bonding with water, the large nonpolar surface area of the aromatic ring disrupts water's hydrogen-bonding network, making solvation energetically unfavorable.

The discrepancy in reported values (from <1 mg/mL to 20 mg/mL) may stem from differences in experimental methodologies, purity of the this compound sample, or the criteria used to define "solubility." For instance, the higher values might represent miscibility limits rather than true equilibrium solubility. For practical applications, researchers should consider this compound as sparingly soluble in neutral water, but recognize that this solubility is not negligible and can be significantly enhanced under acidic conditions.

Solubility in Organic Solvents

In contrast to its limited aqueous solubility, this compound is widely reported to be soluble in a range of common organic solvents.[2][3][4][7][9] This behavior is consistent with the "like dissolves like" principle of solubility.

Qualitative Solubility Profile:

| Solvent Class | Examples | Solubility | Source(s) |

| Alcohols | Ethanol, Methanol | Soluble | [3][4][7] |

| Ethers | Diethyl Ether | Soluble | [3][4][7] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | [3][4][7] |

| Ketones | Acetone | Soluble | [4] |

| Halogenated Solvents | Dichloromethane | Soluble | [2] |

| Nonpolar Hydrocarbons | Hexane | Limited Solubility | [12]* |

Note: Data for p-Anisidine suggests limited solubility in hexane, which is a reasonable prediction for the m-isomer as well.

Expert Insights: The molecular structure of this compound facilitates these interactions. The aromatic ring allows for favorable van der Waals forces and pi-pi stacking interactions with aromatic solvents like benzene and toluene. The polar amino group can act as a hydrogen bond donor, and both the amino and ether oxygen can act as hydrogen bond acceptors, promoting solubility in protic solvents like ethanol. Its overall moderate polarity allows for miscibility with polar aprotic solvents like acetone and ethers. This broad solubility makes it a versatile reagent for a variety of reaction conditions.

Factors Influencing Solubility: A Deeper Dive

Effect of pH

The most significant factor influencing the aqueous solubility of this compound is pH. As a weak base, its solubility dramatically increases in acidic solutions due to the formation of the corresponding anilinium salt.

R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O (less soluble)(more soluble)

Given its pKa of ~4.23, this compound will be approximately 50% protonated at pH 4.23.[3][5][6] In solutions with a pH below 3, it will exist almost entirely as the highly water-soluble m-methoxyanilinium cation. This principle is routinely exploited in synthetic chemistry for both reaction setup and purification (e.g., acid-base extraction). For instance, this compound can be dissolved in dilute hydrochloric acid for a reaction and later recovered as the free base by neutralization.[7]

Effect of Temperature

Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method

To resolve discrepancies in published data and ascertain solubility under specific laboratory conditions, the OECD Test Guideline 105 (Water Solubility), commonly known as the shake-flask method, provides a robust and self-validating protocol.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water (or a buffer of known pH) in a stoppered flask. The excess is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the flask at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved phases. A preliminary study can determine the time required to reach equilibrium.

-

Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature until the undissolved this compound has fully separated (e.g., by settling or forming a distinct layer). Centrifugation may be required to facilitate this separation.

-

Sampling: Carefully extract a sample from the clear, aqueous supernatant, ensuring no undissolved material is transferred.

-

Quantification: Analyze the concentration of this compound in the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions (temperature and pH). The experiment should be repeated to ensure reproducibility.

Workflow Visualization:

Caption: Standard Shake-Flask Method Workflow for Solubility Determination.

Practical Implications for Drug Development and Research

-

Reaction Solvent Selection: The high solubility in solvents like ethanol, benzene, and ethers makes them excellent choices for reactions involving this compound.[3][4][7]

-

Work-up and Purification: The pH-dependent aqueous solubility is a powerful tool for purification. An organic reaction mixture can be washed with dilute acid to extract the this compound into the aqueous phase, leaving non-basic impurities behind. The this compound can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

-

Formulation Development: In pharmaceutical applications, the low neutral water solubility would necessitate formulation strategies such as salt formation (e.g., this compound hydrochloride) or the use of co-solvents to achieve desired concentrations in aqueous delivery systems.

-

Environmental Fate and Safety: The compound's low water solubility but high toxicity to aquatic life necessitates careful handling and disposal to prevent environmental release.[13][14][15] Spills should be contained and absorbed with inert material, not flushed with water.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. It is toxic if swallowed, inhaled, or absorbed through the skin.[13][14] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[10][14] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][16]

Conclusion

This compound exhibits a dichotomous solubility profile: it is sparingly soluble in neutral water but readily soluble in a wide range of organic solvents and acidic aqueous solutions. This behavior is a direct consequence of its molecular structure, which balances a hydrophobic aromatic ring with polar, hydrogen-bonding functional groups. For professionals in research and drug development, a nuanced understanding of these solubility characteristics, particularly the profound effect of pH, is not merely academic—it is a practical necessity for designing efficient synthetic routes, developing effective purification protocols, and ensuring the safe and responsible handling of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 536-90-3 [m.chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 536-90-3 [chemicalbook.com]

- 8. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound | 536-90-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. lobachemie.com [lobachemie.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of m-Anisidine

Prepared by: A Senior Application Scientist

Introduction

m-Anisidine (3-methoxyaniline) is an aromatic organic compound with the chemical formula C₇H₉NO.[1] It presents as a pale yellow or amber liquid and is a crucial intermediate in the synthesis of various azo dyes, pharmaceuticals, and other specialty chemicals.[2] Given its role in complex synthetic pathways, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The interpretation herein is grounded in fundamental principles and supported by empirical data from established chemical databases.

Mass Spectrometry (MS): Elucidating the Molecular Blueprint and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a volatile and thermally stable molecule like this compound, Electron Ionization (EI) is the method of choice, as it provides a reproducible fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, stable charged ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Data Interpretation and Fragmentation Pathway

The mass spectrum of this compound provides clear evidence of its molecular weight and structural features. The molecular weight of this compound is 123.15 g/mol .[3]

-

Molecular Ion (M•+): The spectrum exhibits a prominent molecular ion peak at m/z 123 , confirming the molecular weight of the compound.[4]

-

Key Fragments: The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation involves the methoxy and amino functional groups.

-

Loss of a Methyl Radical (•CH₃): A significant peak is observed at m/z 108 . This corresponds to the loss of a methyl radical from the methoxy group, forming a stable phenoxy-like cation.

-

Loss of Formaldehyde (CH₂O): Another important fragmentation pathway is the loss of a neutral formaldehyde molecule from the m/z 108 ion, resulting in a peak at m/z 80 .[4] This is a common fragmentation for methoxy-substituted aromatic compounds.

-

Other Fragments: Additional peaks can be seen at m/z values such as 92 (loss of •OCH₃), 65, and 53, which arise from further fragmentation of the aromatic ring structure.[4]

-

The logical flow of the primary fragmentation can be visualized as follows:

Summary of Mass Spectrometry Data

| m/z Value | Proposed Fragment Assignment | Relative Intensity |

| 123 | [M]•+ (Molecular Ion) | High |

| 108 | [M - •CH₃]+ | High |

| 92 | [M - •OCH₃]+ | Moderate |

| 80 | [M - •CH₃ - CH₂O]+ | High |

| 65 | [C₅H₅]+ | Moderate |

| 53 | [C₄H₃]+ | Moderate |

Table based on data from ChemicalBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the complete carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent, most commonly deuterochloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to produce a spectrum with singlets for each unique carbon.

-

Advanced Experiments (Optional): Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.[5] 2D NMR experiments (e.g., COSY, HSQC) can establish connectivity between protons and carbons.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the methoxy, amine, and aromatic protons.[6]

-

Amine Protons (-NH₂): A broad singlet typically appears around δ 3.6-3.8 ppm . This signal corresponds to the two amine protons. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This peak will disappear upon shaking the sample with a drop of D₂O, a classic test for labile protons.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is observed at approximately δ 3.79 ppm . This is characteristic of a methoxy group attached to an aromatic ring.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments and exhibit a complex splitting pattern in the range of δ 6.2-7.2 ppm .

-

The proton at C2 (between the two substituents) is often a triplet or singlet-like peak around δ 6.3 ppm .

-

The protons at C4 and C6 are typically doublets or triplets in the δ 6.2-6.4 ppm range.

-

The proton at C5, being ortho to the methoxy group and para to the amino group, appears further downfield as a triplet around δ 7.1 ppm due to deshielding effects.

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays seven unique signals, corresponding to each carbon atom in the molecule.[7]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears as a sharp signal at δ 55.2 ppm .

-

Aromatic Carbons (Ar-C):

-

The carbons directly attached to the substituents are quaternary and appear at δ 160.7 ppm (C-OCH₃) and δ 147.8 ppm (C-NH₂) . The carbon attached to the highly electronegative oxygen atom is the most downfield.

-

The four CH carbons of the aromatic ring appear between δ 101.4 ppm and δ 130.1 ppm . A DEPT-135 experiment would show these, along with the methoxy carbon, as positive signals.

-

Summary of NMR Data

¹H NMR Data (90 MHz, CDCl₃) [6]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | Triplet (t) | 1H | H-5 |

| ~6.2-6.4 | Multiplet (m) | 3H | H-2, H-4, H-6 |

| 3.79 | Singlet (s) | 3H | -OCH₃ |

| ~3.7 | Broad (br s) | 2H | -NH₂ |

¹³C NMR Data (90 MHz, CDCl₃) [7]

| Chemical Shift (δ ppm) | Assignment | DEPT-135 |

| 160.7 | C-3 (-OCH₃) | Quaternary (No Signal) |

| 147.8 | C-1 (-NH₂) | Quaternary (No Signal) |

| 130.1 | C-5 | CH (+) |

| 108.0 | C-6 | CH (+) |

| 104.4 | C-4 | CH (+) |

| 101.4 | C-2 | CH (+) |

| 55.2 | -OCH₃ | CH₃ (+) |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of molecular bonds.

Experimental Protocol: Fourier-Transform Infrared (FT-IR)

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.

-

Data Acquisition: The sample is placed in the FT-IR spectrometer. A background spectrum of air is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectrum Interpretation

The IR spectrum of this compound provides clear signatures for its amine, ether, and aromatic components.[8]

-

N-H Stretching: The primary amine (-NH₂) group is characterized by a distinctive pair of medium-intensity peaks in the 3350-3450 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching:

-

Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ).

-

Aliphatic C-H stretching from the methyl group (-CH₃) is observed just below 3000 cm⁻¹ (typically 2835-2950 cm⁻¹ ).

-

-

C=C Aromatic Ring Stretching: Strong absorptions in the 1580-1620 cm⁻¹ and 1470-1520 cm⁻¹ regions are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Ether Stretching: The aryl-alkyl ether linkage gives rise to a strong, characteristic absorption band due to asymmetric C-O-C stretching, typically found around 1200-1250 cm⁻¹ . A symmetric stretch is also present near 1030-1050 cm⁻¹ .

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is typically observed in the 1250-1340 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending bands in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring. For meta-disubstitution, strong bands are expected around 730-770 cm⁻¹ and 860-900 cm⁻¹.

Summary of Key IR Absorptions

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3350 - 3450 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2835 - 2950 | C-H Stretch | Methyl (-CH₃) |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1470 - 1520 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1030 - 1050 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| 700 - 900 | C-H Out-of-Plane Bend | Aromatic (meta-subst.) |

Conclusion

The collective application of Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy provides an unequivocal structural identification of this compound. MS confirms the molecular weight of 123 and reveals a fragmentation pattern consistent with the loss of methyl and formaldehyde units. NMR spectroscopy maps the exact ¹H and ¹³C environments, confirming the meta-substitution pattern and the presence of both methoxy and amine groups. Finally, IR spectroscopy provides a rapid confirmation of all key functional groups present in the molecule. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control, reaction monitoring, and characterization in research and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 536-90-3 [chemicalbook.com]

- 3. 间茴香胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(536-90-3) MS [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(536-90-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(536-90-3) 13C NMR [m.chemicalbook.com]

- 8. This compound(536-90-3) IR Spectrum [m.chemicalbook.com]

A Technical Guide to the Physical Properties of m-Anisidine: Boiling and Melting Point Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

m-Anisidine (3-methoxyaniline) is a pivotal aromatic amine intermediate in the synthesis of various pharmaceuticals and azo dyes. A profound understanding of its fundamental physical properties, particularly its phase transition temperatures, is critical for its effective handling, purification, and application in complex synthetic pathways. This guide provides an in-depth analysis of the boiling and melting points of this compound, grounded in its molecular structure and intermolecular forces. Furthermore, it outlines validated experimental protocols for the precise determination of these properties, ensuring data integrity and reproducibility in a research and development setting.

Introduction to this compound: A Molecular Overview

This compound, systematically named 3-methoxyaniline, is an organic compound with the chemical formula C₇H₉NO.[1][2] It is an isomer of anisidine, characterized by a benzene ring substituted with a methoxy group (-OCH₃) and an amino group (-NH₂) at positions 1 and 3, respectively. At ambient temperature, it typically presents as a colorless to pale yellow or amber oily liquid, which may darken upon exposure to air and light due to oxidation.[3][4] Its molecular structure, featuring both a hydrogen bond donor (the amino group) and acceptor sites, as well as a polar ether linkage, dictates its physicochemical behavior.

Core Physical Properties: Phase Transition Data

The melting and boiling points are critical parameters that define the physical state of this compound under varying temperatures and pressures. These properties are fundamental for designing purification processes like distillation and for establishing safe storage and handling conditions.

Melting Point

The melting point of this compound is consistently reported to be in the range of -1°C to 1°C .[1][5][6] Some sources also report it as < 0°C.[3][7] This low melting point explains why this compound is a liquid under standard laboratory conditions.

Boiling Point

The normal boiling point of this compound is recorded at 251°C (484°F; 524 K) at standard atmospheric pressure (760 mmHg) .[1][3][5][8] It is crucial to note the pressure at which a boiling point is measured, as this temperature is dependent on the external pressure. For purification via vacuum distillation, the boiling point will be significantly lower (e.g., 125°C at 13 mmHg).[9]

Data Summary

For clarity and rapid reference, the key physical properties of this compound are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | -1°C to 1°C (30.2°F to 33.8°F) | - |

| Boiling Point | 251°C (484°F) | 760 mmHg |

| Molecular Weight | 123.15 g/mol | - |

| Density | 1.096 g/mL | 20°C or 25°C |

| Appearance | Colorless to yellow/amber liquid | Standard Temperature & Pressure |

The Science Behind the Numbers: Intermolecular Forces

The observed melting and boiling points of this compound are a direct consequence of the cumulative strength of the intermolecular forces between its molecules. To transition from a solid to a liquid, and subsequently to a gas, sufficient kinetic energy must be supplied to overcome these attractions.[11]

-

Hydrogen Bonding : The primary amino group (-NH₂) is the most significant contributor, acting as a hydrogen bond donor. The nitrogen-bound hydrogen atoms can form strong hydrogen bonds with the lone pair electrons on the nitrogen or oxygen atoms of neighboring molecules. This is a powerful intermolecular force that significantly raises the boiling point compared to molecules of similar mass that cannot hydrogen bond.[11]

-

Dipole-Dipole Interactions : The presence of electronegative nitrogen and oxygen atoms creates a net molecular dipole. This results in permanent dipole-dipole attractions between adjacent this compound molecules, further contributing to the cohesion of the substance.[11]

-

London Dispersion Forces : These temporary, induced-dipole forces exist in all molecules and increase with molecular size and surface area. While weaker than hydrogen bonding or dipole-dipole forces, they provide a baseline level of attraction.[11]

The combination of these forces, particularly the strong hydrogen bonding, necessitates a substantial amount of thermal energy to separate the molecules into the gaseous phase, explaining its relatively high boiling point of 251°C.

Experimental Determination Protocols

Accurate determination of physical constants is a hallmark of good science. The following protocols describe standard, reliable methods for measuring the melting and boiling points of this compound.

Protocol for Melting Point Determination

Since this compound's melting point is near 0°C, this procedure requires a cooling bath apparatus.

Methodology:

-

Sample Preparation : Place a small sample (5-10 mL) of this compound into a clean, dry test tube.

-

Apparatus Setup : Insert a calibrated low-temperature thermometer or a digital temperature probe into the sample, ensuring the bulb/sensor is fully immersed but not touching the glass.

-

Cooling : Submerge the lower portion of the test tube in a cooling bath (e.g., an ice-salt or dry ice-acetone slush). Stir the sample gently and continuously with the thermometer to ensure uniform cooling and prevent supercooling.

-